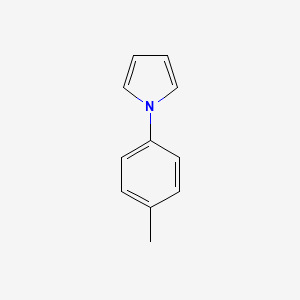

1-(4-Methylphenyl)-1H-pyrrole

CAS No.: 827-60-1

Cat. No.: VC3781282

Molecular Formula: C11H11N

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827-60-1 |

|---|---|

| Molecular Formula | C11H11N |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 1-(4-methylphenyl)pyrrole |

| Standard InChI | InChI=1S/C11H11N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-9H,1H3 |

| Standard InChI Key | VYUNLDVEMSMJNP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C=CC=C2 |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=CC=C2 |

Introduction

Chemical Identity and Structure

1-(4-Methylphenyl)-1H-pyrrole consists of a five-membered pyrrole ring connected to a para-methylphenyl group (also known as p-tolyl group) at the nitrogen position. This structural arrangement gives the compound its distinctive chemical behavior and reactivity profile.

Basic Identification Parameters

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(4-Methylphenyl)-1H-pyrrole is essential for its appropriate handling, storage, and application in various research and industrial contexts.

Physical Properties

Chemical Reactivity

While specific reactivity data is limited in the available sources, 1-(4-Methylphenyl)-1H-pyrrole exhibits the typical chemical behavior of N-substituted pyrroles. The electron-rich pyrrole ring makes it susceptible to electrophilic substitution reactions, particularly at the 2- and 5-positions. The presence of the p-tolyl group at the nitrogen position affects the electron distribution within the pyrrole ring, potentially altering its reactivity compared to unsubstituted pyrrole.

Spectroscopic Properties

Mass Spectrometry Data

Mass spectrometry provides valuable information for compound identification and structural analysis. The predicted collision cross-section data for various adducts of 1-(4-Methylphenyl)-1H-pyrrole are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.09642 | 133.0 |

| [M+Na]⁺ | 180.07836 | 147.7 |

| [M+NH₄]⁺ | 175.12296 | 143.1 |

| [M+K]⁺ | 196.05230 | 141.4 |

| [M-H]⁻ | 156.08186 | 137.5 |

| [M+Na-2H]⁻ | 178.06381 | 143.0 |

| [M]⁺ | 157.08859 | 136.5 |

| [M]⁻ | 157.08969 | 136.5 |

Applications and Utilization

Current Applications

According to the available literature, 1-(4-Methylphenyl)-1H-pyrrole serves primarily as a reaction intermediate in organic synthesis . Its utility in this context stems from its potential to undergo various transformations, particularly at the reactive positions of the pyrrole ring.

Related Compounds and Structural Variations

Several structurally related compounds appear in the chemical literature, providing context for understanding the properties and potential applications of 1-(4-Methylphenyl)-1H-pyrrole:

Structural Analogues

-

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione (CAS: 1631-28-3):

-

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 30186-38-0):

These structural variations significantly impact the physical, chemical, and biological properties of the compounds, highlighting the importance of specific functional groups in determining compound behavior.

Research Perspectives and Future Directions

Knowledge Gaps

Several areas warrant further investigation regarding 1-(4-Methylphenyl)-1H-pyrrole:

-

Development of efficient, environmentally friendly synthetic routes specifically optimized for this compound

-

Comprehensive characterization of its reactivity under various conditions

-

Exploration of its potential biological activities, particularly in comparison to known bioactive pyrrole derivatives

-

Investigation of structure-activity relationships to guide the development of functional derivatives

Future Research Opportunities

Based on the properties and structural features of 1-(4-Methylphenyl)-1H-pyrrole, several promising research directions emerge:

-

Functionalization studies to introduce various substituents at the reactive positions of the pyrrole ring

-

Evaluation of biological activities, particularly those related to the known therapeutic properties of pyrrole derivatives

-

Application in materials science, potentially leveraging its structural features for the development of functional materials

-

Computational studies to predict and explain reactivity patterns and potential applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume